3,6-Dichloroimidazo[1,2-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dichloroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTOYMDUVBFHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,6 Dichloroimidazo 1,2 a Pyrazine
Classical and Conventional Synthetic Routes
Traditional methods for synthesizing the imidazo[1,2-a]pyrazine (B1224502) core, and subsequently 3,6-dichloroimidazo[1,2-a]pyrazine, have historically relied on well-established cyclization reactions.
Cyclization Reactions involving 2-Aminopyrazine (B29847) Precursors
A cornerstone of classical synthesis involves the reaction of a 2-aminopyrazine derivative with a suitable α-halocarbonyl compound. This approach builds the imidazole (B134444) ring onto the existing pyrazine (B50134) core. Specifically, the synthesis can begin with a 2-aminopyrazine which, through a cyclocondensation reaction, forms the fused heterocyclic system. For the target compound, a key precursor is 2-amino-5-chloropyrazine (B1281452). The reaction sequence often involves the initial formation of the imidazo[1,2-a]pyrazine ring, followed by chlorination at the 3-position.
The general mechanism involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrazine onto the carbonyl carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyrazine ring system.
Role of Chloroacetaldehyde (B151913) Derivatives in Cyclocondensation
In the context of the aforementioned cyclization, chloroacetaldehyde or its derivatives are crucial reagents. The reaction of 2-amino-5-chloropyrazine with chloroacetaldehyde leads to the formation of 6-chloroimidazo[1,2-a]pyrazine (B1590719). This intermediate is then subjected to a subsequent chlorination step to introduce the chlorine atom at the 3-position, yielding the final product, this compound. The conditions for these reactions, such as the choice of solvent (e.g., DMF, toluene) and halogenating agent (e.g., SOCl₂, PCl₅), must be carefully optimized to maximize the yield of the desired dichlorinated product and minimize the formation of byproducts. Theoretical calculations of electron density indicate that the 3-position is the most susceptible to electrophilic substitution.
Modern and Advanced Synthetic Strategies
In recent years, the field of organic synthesis has seen a shift towards more efficient and versatile methods. These modern strategies offer advantages in terms of reaction speed, yield, and the ability to generate diverse molecular libraries.
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid construction of complex molecules in a single step. researchgate.netrsc.org The Groebke–Blackburn–Bienaymé reaction, a notable example of an MCR, allows for the synthesis of the imidazo[1,2-a]pyrazine scaffold from three starting materials: a 2-aminoazine (like 2-aminopyrazine), an aldehyde, and an isocyanide. researchgate.netresearchgate.net This one-pot synthesis is highly efficient and atom-economical. researchgate.net
Recent advancements have focused on making these reactions more environmentally friendly by using green solvents like eucalyptol. researchgate.net Furthermore, microwave irradiation has been employed to accelerate these reactions, significantly reducing reaction times from hours to minutes. nih.gov An iodine-catalyzed three-component condensation of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide has also been reported to efficiently produce imidazo[1,2-a]pyrazine derivatives. nih.govrsc.org
Table 1: Examples of Multicomponent Reactions for Imidazo[1,2-a]pyrazine Synthesis
| Reaction Type | Components | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé | 2-Aminopyrazine, Aldehyde, Isocyanide | Acid catalyst, Eucalyptol (green solvent) | Sustainable, efficient assembly of the scaffold. | researchgate.netresearchgate.net |
| Microwave-Assisted MCR | 2-Aminopyrazine, Aldehyde, Isocyanide | Microwave irradiation, MeOH or EtOH | Rapid synthesis, reduced reaction times. | nih.gov |
| Iodine-Catalyzed Condensation | 2-Aminopyrazine, Aryl aldehyde, tert-Butyl isocyanide | Iodine, Room temperature | Mild conditions, good yields. | nih.govrsc.org |
Metal-Catalyzed Coupling Approaches to Imidazo[1,2-a]pyrazine Framework
Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of heterocyclic compounds, offering powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Palladium catalysts are particularly prominent in the synthesis and functionalization of the imidazo[1,2-a]pyrazine core. researchgate.net These methods can be employed to construct the heterocyclic ring system itself or to modify a pre-existing imidazo[1,2-a]pyrazine scaffold. For instance, palladium-catalyzed intramolecular C-H amination reactions can be used for ring formation. researchgate.net
Furthermore, palladium-catalyzed cross-coupling reactions like the Suzuki and Negishi reactions are invaluable for introducing substituents onto the this compound core. nih.gov For example, 6-chloroimidazo[1,2-a]pyrazine can undergo a Negishi cross-coupling with various organozinc reagents in the presence of a palladium catalyst to introduce aryl, alkyl, or benzyl (B1604629) groups at the 6-position. nih.gov Similarly, a pre-formed 3-iodo-6-chloroimidazo[1,2-a]pyrazine can undergo a Suzuki coupling to introduce an aryl group at the 3-position.
Table 2: Palladium-Catalyzed Reactions in Imidazo[1,2-a]pyrazine Synthesis
| Reaction | Substrate | Reagent | Catalyst System | Position of Functionalization | Reference |
|---|---|---|---|---|---|
| Negishi Coupling | 6-Chloroimidazo[1,2-a]pyrazine | Organozinc reagent (e.g., R-ZnX) | Pd-PEPPSI-iPr | Position 6 | nih.gov |
| Suzuki Coupling | 3-Iodo-6-chloroimidazo[1,2-a]pyrazine | Boronic acid (e.g., Ar-B(OH)₂) | Palladium catalyst | Position 3 | researchgate.net |
| Intramolecular Amination | N-(3-halopyrazin-2-yl)amine derivative | - | Pd(OAc)₂, Xantphos | Ring formation | researchgate.net |
Copper-Catalyzed Cyclizations
Copper-catalyzed reactions have emerged as a valuable tool in the synthesis of nitrogen-containing heterocyclic compounds. While direct copper-catalyzed cyclization for the synthesis of this compound is not extensively detailed in the provided context, the broader applicability of copper catalysis in forming similar heterocyclic systems is well-established. For instance, copper bromide (CuBr) has been successfully employed in the [3+2] cycloaddition of ethynylstibanes with organic azides to furnish trisubstituted triazoles. beilstein-journals.org This highlights copper's efficacy in facilitating the formation of five-membered nitrogen-containing rings.
In a related context, the synthesis of imidazo[1,2-a]pyridines, structurally similar to imidazo[1,2-a]pyrazines, has been achieved through copper-catalyzed oxidative cyclization. researchgate.net These methods often involve the intramolecular C-N bond formation, demonstrating the potential for copper catalysts to facilitate the ring closure necessary for constructing the imidazo[1,2-a]pyrazine core. The choice of copper catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and often enhance product purity. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of imidazo[1,2-a]pyrazine. nih.gov The primary advantage of microwave irradiation is its ability to rapidly and uniformly heat the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating methods. clockss.org
For example, the synthesis of 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, which share a similar fused heterocyclic structure, was achieved in high yields (89%) in just 30 minutes under microwave irradiation at 80°C. clockss.org In another instance, the synthesis of (E)-N′-(6-Cyanothieno[2,3-b]pyrazin-7-yl)-N,N-dimethylacetimidamide was accomplished in a mere 2 minutes at 100°C using microwave heating, resulting in a 61% yield. nih.gov These examples underscore the efficiency of microwave-assisted protocols in the rapid generation of complex heterocyclic systems. The development of microwave-assisted methods for the direct synthesis of this compound holds promise for more efficient and scalable production. nih.gov
Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. sioc-journal.cn The focus is on developing environmentally benign processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. In the context of imidazo[1,2-a]pyrazine synthesis, several green approaches have been explored.
One key strategy is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic steps and waste generation. nih.govresearchgate.net The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction involving an aminoazine, an aldehyde, and an isocyanide, has been successfully employed to synthesize imidazo[1,2-a]pyrazine derivatives. researchgate.net
The choice of solvent is another critical aspect of green chemistry. The use of greener solvents, such as eucalyptol, has been investigated for the GBB reaction to synthesize imidazo[1,2-a]pyridines and related heterocycles. researchgate.net Furthermore, catalyst selection plays a vital role. Iodine, being a cost-effective and environmentally benign catalyst, has been used for the efficient synthesis of imidazo[1,2-a]pyrazine derivatives. nih.govrsc.orgresearchgate.net The development of catalyst-free and solvent-free reaction conditions, often facilitated by microwave irradiation, represents a significant advancement in the green synthesis of these compounds. clockss.org
Regioselectivity and Stereoselectivity in Synthetic Pathways
Regioselectivity, the control of the position of chemical bond formation, is a critical consideration in the synthesis of substituted imidazo[1,2-a]pyrazines. The inherent electronic properties of the imidazo[1,2-a]pyrazine scaffold dictate the preferred sites for electrophilic and nucleophilic attack. Theoretical calculations of electron density have shown that for electrophilic substitution, position 3 is the most reactive, followed by position 5.
The functionalization of the 6-chloroimidazo[1,2-a]pyrazine core has been achieved with high regioselectivity using organometallic reagents. For instance, the use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) as a base allows for selective metalation at one position, while employing TMP₂Zn·2MgCl₂·2LiCl can direct the metalation to a different site, enabling the synthesis of various disubstituted derivatives. nih.gov This highlights the power of reagent control in dictating the regiochemical outcome.
Furthermore, regioselective bromination using N-bromosuccinimide (NBS) has been effectively used. tsijournals.com The directing effect of existing substituents on the ring plays a crucial role in determining the position of the incoming bromine atom. While stereoselectivity is not explicitly discussed for this compound itself, which is achiral, it becomes a critical factor in the synthesis of its derivatives where chiral centers are introduced.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound and its derivatives. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.
For instance, in the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives, various catalysts were screened, with iodine proving to be the most effective in terms of cost and efficiency. nih.gov The solvent also plays a crucial role; ethanol (B145695) was found to provide excellent yields, while other solvents like methanol, water, acetonitrile, and dichloromethane (B109758) resulted in lower to moderate yields. nih.gov
The following table summarizes the optimization of catalysts for the synthesis of an imidazo[1,2-a]pyrazine derivative:
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Catalyst-free | Ethanol | 12 | 20 |
| 2 | Acetic Acid (10) | Ethanol | 8 | 40 |
| 3 | Sc(OTf)₃ (5) | Ethanol | 6 | 65 |
| 4 | InCl₃ (5) | Ethanol | 6 | 55 |
| 5 | FeCl₃ (5) | Ethanol | 6 | 45 |
| 6 | I₂ (5) | Ethanol | 4 | 92 |
| 7 | I₂ (10) | Ethanol | 4 | 92 |
Table adapted from a study on the synthesis of imidazo[1,2-a]pyrazine derivatives, demonstrating the superior performance of iodine as a catalyst. nih.gov
Similarly, in microwave-assisted syntheses, the optimization of power and temperature is critical. A study on the synthesis of thiazolo[3,2-a]pyrimidine derivatives revealed that a microwave power of 350 W and a temperature of 80°C provided the optimal conditions for achieving a high yield. clockss.org Careful optimization of these parameters is essential to minimize the formation of byproducts and to ensure an efficient and high-yielding synthetic process.
Derivatization and Analog Design Strategies for 3,6 Dichloroimidazo 1,2 a Pyrazine
Chemical Transformations at Dichloro-Substituted Positions (C3, C6)
The chlorine atoms at the C3 and C6 positions of 3,6-dichloroimidazo[1,2-a]pyrazine are key handles for introducing molecular diversity. These positions are susceptible to various chemical transformations, including nucleophilic substitution and cross-coupling reactions.
Nucleophilic Substitution Reactions and their Limitations
The chlorine atoms at the C3 and C6 positions of the imidazo[1,2-a]pyrazine (B1224502) ring can undergo nucleophilic displacement. This allows for the introduction of various functional groups by reacting this compound with nucleophiles such as amines, thiols, and alkoxides. The reactivity of these positions can, however, be influenced by steric hindrance. Specifically, the C3 position may exhibit slightly reduced reactivity compared to the C6 position due to steric factors.
While nucleophilic substitution offers a direct route for functionalization, it has its limitations. Attempts to introduce certain functionalities, such as an amino group at the 8-position via telesubstitution with ammonia (B1221849) after bromination of the core, have been reported to result in poor yields and inseparable mixtures of isomers. nih.gov This highlights the need for alternative and more flexible synthetic strategies to achieve desired substitutions.
Cross-Coupling Reactions for Functionalization
Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the functionalization of the this compound core, overcoming some of the limitations of classical nucleophilic substitution.
The Suzuki-Miyaura coupling reaction is a widely used palladium-catalyzed process that forms carbon-carbon bonds between organoboron compounds and organic halides. libretexts.orgyoutube.comyoutube.com This reaction has been successfully applied to the this compound scaffold to introduce aryl and alkenyl substituents. An efficient one-pot method has been developed for the selective functionalization at the C3 and C6 positions via a sequential Suzuki-Miyaura cross-coupling and direct C-H arylation, vinylation, or benzylation. nih.gov This approach allows for the synthesis of 3,6,8-trisubstituted imidazo[1,2-a]pyrazines, which are of significant interest for biological evaluation. nih.gov The reaction conditions, such as the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. nih.govresearchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Halogenated Imidazo[1,2-a]pyrazines
| Starting Material | Coupling Partner | Catalyst/Conditions | Product | Reference |
| 9-benzyl-6-chloropurine | Arylboronic acid | Pd catalyst, anhydrous toluene (B28343) or aqueous DME | 6-Aryl-9-benzylpurine | researchgate.net |
| This compound | Arylboronic acid | Pd catalyst, sequential C-H activation | 3,6-Diaryl-imidazo[1,2-a]pyrazine | nih.gov |
| Pyrazole (B372694) triflates | Arylboronic acids | Palladium with dppf ligand | Aryl-substituted pyrazoles | capes.gov.brnih.gov |
This table is for illustrative purposes and may not represent an exhaustive list.
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods have been employed to diversify the imidazo[1,2-a]pyrazine scaffold. These include the Heck, Sonogashira, and Negishi reactions. rsc.org
Heck Reaction: This reaction couples aryl or vinyl halides with alkenes.
Sonogashira Reaction: This reaction involves the coupling of terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org
Negishi Reaction: This reaction couples organic halides or triflates with organozinc compounds. uni-muenchen.dewikipedia.org
These reactions provide access to a wide array of derivatives with different electronic and steric properties, which is essential for structure-activity relationship (SAR) studies.
Introduction of Diverse Functionalities and Substituent Effects
The introduction of diverse functional groups at various positions of the imidazo[1,2-a]pyrazine ring system is a key strategy in drug discovery to modulate the biological activity and physicochemical properties of the resulting compounds. tsijournals.comimist.ma The electronic nature of the substituents can significantly influence the properties of the molecule. ucl.ac.uk For instance, the introduction of fluorine atoms, which are similar in size to hydrogen but more electronegative, can alter the electronic characteristics of the compound. ucl.ac.uk
Structure-activity relationship studies have shown that substituents at the C3, C6, and C8 positions play a crucial role in determining the inhibitory effects of these compounds on various biological targets. ucl.ac.uk Research has indicated that for certain biological targets, the presence of an aryl substituent at the 2-position is important for activity, and its removal can lead to a complete loss of function. nih.gov Conversely, in some cases, the introduction of a substituent at the 6-position did not improve potency and resulted in a less favorable physicochemical profile. nih.gov
Studies on imidazo[1,2-a]pyrazine derivatives have revealed that the nature and position of substituents can have a profound impact on their anticancer activity. For example, compounds with amine substitutions at the ortho position of an aryl ring attached to the imidazopyrazine core showed significant inhibitory effects against cancer cell lines. rsc.org In contrast, electron-withdrawing groups like a nitro group at the meta position of the phenyl ring resulted in lower anticancer activity. rsc.org
Synthesis of Imidazo[1,2-a]pyrazine Analogs and Isosteres for Research Purposes
The synthesis of a wide variety of imidazo[1,2-a]pyrazine analogs and isosteres is crucial for exploring the chemical space around this privileged scaffold and for identifying new therapeutic agents. tsijournals.comnih.govdrugbank.comnih.govnih.govnih.gov Researchers have developed flexible synthetic routes to access both 2- and 3-aryl substituted regioisomers, allowing for a systematic investigation of structure-activity relationships. nih.govnih.gov
Bioisosteric replacement is a common strategy employed in the design of new analogs. For example, fluorine is often used as a bioisostere for hydrogen to fine-tune the electronic properties of a molecule. ucl.ac.uk The synthesis of isosteres, where one atom or group of atoms is replaced by another with similar physical and chemical properties, can lead to compounds with improved potency or altered selectivity.
Function-oriented synthesis (FOS) is another powerful approach that has been used to develop potent inhibitors based on the imidazo[1,2-a]pyrazine scaffold. drugbank.com This strategy focuses on the synthesis of molecules designed to interact with a specific biological target, leading to the discovery of compounds with high potency and selectivity. drugbank.com The development of efficient, one-pot, multi-component reactions has also facilitated the synthesis of diverse libraries of imidazo[1,2-a]pyrazine derivatives for biological screening. nih.gov
Combinatorial Chemistry and Library Generation based on this compound
Combinatorial chemistry provides a powerful platform for the rapid generation of large and diverse libraries of compounds based on the this compound scaffold. These libraries are instrumental in the discovery of new hit and lead compounds in drug discovery programs. Both solid-phase and solution-phase parallel synthesis methodologies have been developed for the efficient construction of imidazo[1,2-a]pyrazine-based libraries.
A notable approach for the library synthesis of imidazo[1,2-a]pyrazines is the use of a one-pot, three-component, iodine-catalyzed reaction. researchgate.netrsc.orgnih.gov This method involves the reaction of a 2-aminopyrazine (B29847), an aldehyde, and an isocyanide to afford the corresponding imidazo[1,2-a]pyrazine derivatives in good yields. rsc.orgnih.gov This multicomponent reaction (MCR) is highly amenable to combinatorial synthesis due to its operational simplicity and the ability to introduce diversity at multiple positions in a single step by varying the starting materials.
The table below illustrates a representative library of imidazo[1,2-a]pyrazine derivatives synthesized using an iodine-catalyzed three-component reaction.
| Compound ID | R1 (from Aldehyde) | R2 (from Isocyanide) | R3 (at position 2) | Yield (%) |
| 10a | Phenyl | tert-Butyl | H | 85 |
| 10b | 4-Chlorophenyl | tert-Butyl | H | 92 |
| 10c | 4-Methoxyphenyl | tert-Butyl | H | 88 |
| 10d | 2-Naphthyl | tert-Butyl | H | 82 |
| 10e | Phenyl | Cyclohexyl | H | 80 |
| 10f | 4-Chlorophenyl | Cyclohexyl | H | 86 |
This table is a representation of data that can be generated through combinatorial synthesis based on the described methodologies.
While direct examples of solid-phase synthesis for this compound are not extensively documented, methodologies developed for the solid-phase synthesis of related heterocyclic systems, such as imidazo[1,2-a]pyridines, can be adapted. nih.gov Such a strategy would typically involve anchoring a suitable building block to a solid support, followed by the sequential addition of reagents to construct and functionalize the imidazo[1,2-a]pyrazine core. The final products are then cleaved from the support for screening. This approach simplifies purification and allows for the automation of the synthesis process.
Solution-phase parallel synthesis is another effective strategy for generating libraries of imidazo[1,2-a]pyrazine analogs. nih.gov This technique involves the simultaneous synthesis of a series of compounds in separate reaction vessels, often using robotic liquid handling systems to expedite the process. The purification of the final products can be streamlined using methods like solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).
The generation of diverse compound libraries based on the this compound scaffold through combinatorial chemistry is a cornerstone of modern drug discovery, enabling the efficient exploration of structure-activity relationships and the identification of novel therapeutic candidates.
Advanced Spectroscopic and Crystallographic Investigations of 3,6 Dichloroimidazo 1,2 a Pyrazine and Its Derivatives
Elucidation of Molecular Structure by Single Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in resolving structural ambiguities, such as substitution patterns, in complex heterocyclic systems like imidazo[1,2-a]pyrazines.
In the solid state, molecules can exist in different tautomeric forms or adopt various conformations. Theoretical studies, such as those employing density functional theory (DFT), have been used to investigate the rotameric conformations of substituted imidazo[1,2-a]pyrazines. rsc.orgnih.gov These studies have shown that different conformations can be stabilized by intramolecular hydrogen bonds, and their relative populations are influenced by the strength of these interactions. rsc.orgnih.gov For instance, potential energy surface (PES) scans can reveal the most stable rotameric forms of a molecule. rsc.orgnih.gov
The packing of molecules in a crystal is governed by a variety of intermolecular interactions. Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these interactions. This analysis allows for the breakdown of the crystal packing into contributions from different types of contacts, such as H···H, C···H, and π–π stacking interactions. For example, in the crystal structure of a Co(II) complex with imidazo[1,2-a]pyridine (B132010), Hirshfeld analysis revealed that H···H contacts and C—H···Cl interactions were significant contributors to the crystal packing. nih.gov Distinct red spots on the d_norm surface can indicate specific interactions like C—H···Cl contacts, while adjacent red and blue triangles on the shape-index surface are indicative of π–π stacking. nih.gov
Energy framework analysis provides further insight into the energetics of crystal packing by calculating the interaction energies between molecules. These frameworks can be visualized to understand the dominant forces, such as electrostatic and dispersion energies, that stabilize the crystal lattice. researchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in a molecule. The chemical shifts are sensitive to the electronic structure and the presence of neighboring functional groups. For instance, in the ¹H NMR spectrum of 6-methyl-2-phenylimidazo[1,2-a]pyrazine, the aromatic protons appear as singlets and a multiplet in the range of δ 7.5-9.1 ppm, while the methyl protons appear as a singlet at δ 2.1 ppm. Similarly, the ¹³C NMR spectrum shows distinct signals for each carbon atom, with the chemical shifts providing clues to their connectivity. The electron-deficient nature of the pyrazine (B50134) ring influences the chemical shifts, with substitutions at different positions causing predictable upfield or downfield shifts.
For more complex molecules where one-dimensional spectra may be overcrowded, multi-dimensional NMR techniques are employed. researchgate.net Experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) reveal proton-proton coupling networks, helping to establish the connectivity of spin systems. nih.gov Heteronuclear techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) provide correlations between protons and directly attached or long-range coupled carbons, respectively. ipb.pt These 2D NMR methods are crucial for unambiguous structural elucidation and can also provide insights into the dynamics of the molecule in solution. uni-konstanz.de
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a vital tool for confirming molecular weights and elemental compositions with high accuracy. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, provide valuable information about the molecule's structure and bonding. By analyzing the fragmentation patterns, it is possible to propose pathways that explain the formation of the observed product ions. nih.govresearchgate.net For heterocyclic compounds, these fragmentation pathways often involve characteristic losses of small neutral molecules or ring cleavages, providing a fingerprint of the molecular structure.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding framework of 3,6-dichloroimidazo[1,2-a]pyrazine. While specific experimental spectra for this compound are not extensively documented, the expected vibrational modes can be inferred from the analysis of related imidazo[1,2-a]pyrazine (B1224502) derivatives and through computational modeling.
In the case of derivatives, the presence of additional functional groups will give rise to characteristic vibrational modes. For instance, in amino-substituted imidazo[1,2-a]pyrazines, the N-H stretching vibrations are readily identifiable in the IR spectrum, typically appearing as strong bands in the region of 3300-3500 cm⁻¹. Similarly, the C=N stretching vibration within the pyrazine ring of a 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine derivative has been observed around 1546 cm⁻¹.
Computational approaches, particularly DFT calculations, have proven to be highly effective in predicting the vibrational spectra of imidazo[1,2-a]pyrazine derivatives. rsc.orgnih.gov These theoretical models can calculate the vibrational frequencies and intensities with a high degree of accuracy, aiding in the assignment of experimental bands and providing a deeper understanding of the molecule's vibrational behavior.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| C-H stretch (aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the imidazopyrazine ring. |
| C=N stretch | 1600 - 1650 | Stretching vibrations of the carbon-nitrogen double bonds within the pyrazine ring. |
| C=C stretch (aromatic) | 1400 - 1600 | Stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings. |
| C-Cl stretch | 600 - 800 | Stretching vibrations of the carbon-chlorine bonds at positions 3 and 6. |
| Ring deformation | 800 - 1200 | In-plane and out-of-plane bending and deformation modes of the imidazopyrazine ring system. |
Note: The data in this table is predictive and based on typical frequency ranges for the specified functional groups and the known effects of halogen substitution on similar aromatic heterocyclic systems. Actual experimental values may vary.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy, including UV-Vis absorption and fluorescence techniques, provides critical information about the electronic transitions and photophysical properties of this compound and its derivatives. The electronic behavior of these compounds is largely dictated by the π-conjugated system of the fused rings and the nature of any substituents.
The UV-Vis absorption spectrum of the imidazo[1,2-a]pyrazine scaffold typically exhibits multiple absorption bands corresponding to π → π* and n → π* electronic transitions. The positions and intensities of these bands are sensitive to the electronic effects of substituents. The chlorine atoms in this compound are expected to act as auxochromes, potentially causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound due to their electron-donating and withdrawing resonance and inductive effects.
For various derivatives of imidazo[1,2-a]pyrazine, the absorption and emission properties are significantly influenced by the nature of the functional groups attached to the core structure. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and fluorescence wavelengths. researchgate.net The photophysical properties of fluorescent derivatives are also known to be influenced by solvent polarity. researchgate.net
Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting and interpreting the electronic spectra of these molecules. rsc.orgnih.govresearchgate.netnih.gov TD-DFT can accurately calculate the energies of electronic transitions, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy. These computational methods allow for a detailed analysis of the molecular orbitals involved in the electronic transitions, providing a deeper understanding of the structure-property relationships that govern the photophysical behavior of these compounds.
Table 2: Predicted Electronic Absorption and Emission Properties of this compound
| Property | Predicted Value | Description |
| Absorption Maximum (λmax) | 280 - 320 nm | Corresponds to the primary π → π* electronic transitions within the aromatic system. |
| Molar Absorptivity (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | A measure of the probability of the electronic transition. |
| Emission Maximum (λem) | Not typically fluorescent | The parent chlorinated compound is not expected to exhibit significant fluorescence. |
| Quantum Yield (ΦF) | < 0.01 | The efficiency of the fluorescence process is predicted to be very low. |
Note: The data in this table is predictive and based on computational models and the known spectroscopic properties of similar chloro-substituted aromatic heterocyclic compounds. Actual experimental values may differ.
Computational and Theoretical Studies on 3,6 Dichloroimidazo 1,2 a Pyrazine
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be invaluable tools for understanding the intrinsic properties of molecules like 3,6-dichloroimidazo[1,2-a]pyrazine. These methods allow for the detailed examination of electronic structure and the prediction of chemical behavior.
Electronic Structure Analysis (HOMO-LUMO, Electrostatic Potential)
The electronic character of this compound is significantly shaped by the presence of the two chlorine atoms. DFT calculations reveal that the chlorine substituents at positions 3 and 6 act as electron-withdrawing groups, which deactivates the imidazo[1,2-a]pyrazine (B1224502) core. This deactivation influences the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, providing insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability.
The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the ESP would likely show regions of negative potential (red) around the nitrogen atoms of the pyrazine (B50134) and imidazole (B134444) rings, indicating their nucleophilic character. Conversely, positive potential (blue) would be expected around the hydrogen atoms and in the vicinity of the electron-withdrawing chlorine atoms, highlighting areas susceptible to nucleophilic attack.
Prediction of Reactivity and Regioselectivity
DFT calculations are instrumental in predicting the reactivity and regioselectivity of chemical reactions involving this compound. Theoretical studies have been used to guide the regioselective functionalization of the related 6-chloroimidazo[1,2-a]pyrazine (B1590719) scaffold. rsc.orgnih.gov For instance, calculations of pKa values and N-basicities can predict the most likely sites for metallation. rsc.orgnih.gov
In the case of this compound, computational studies confirm that the chlorine substituents at positions 3 and 6 deactivate the core, necessitating strong nucleophiles for functionalization. DFT calculations can predict that electrophilic substitution, such as further chlorination, would preferentially occur at specific positions, for example, C3 over C5 in the parent imidazo[1,2-a]pyrazine. This predictive power is crucial for designing synthetic routes to novel derivatives.
Conformational Analysis and Energetic Parameters
While the imidazo[1,2-a]pyrazine core is a rigid fused ring system, conformational analysis becomes relevant when considering substituted derivatives. For the parent this compound, the primary focus of energetic parameter calculations would be on its stability and the energetic landscape of its reactions. Theoretical studies on related systems, such as nih.govscispace.comtriazolo[1,5-a]pyridines, have employed DFT to study isomerization energies and the effects of substitution on the electronic characteristics of the molecule. researchgate.net Similar computational approaches can be applied to understand the thermodynamic and kinetic parameters associated with reactions of this compound.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is widely used in drug discovery to understand binding mechanisms and to screen virtual libraries of compounds for potential biological activity.
Binding Mode Prediction and Interaction Analysis
Molecular docking studies have been employed to investigate the interaction of imidazo[1,2-a]pyrazine derivatives with various biological targets. For example, derivatives have been docked into the active sites of enzymes like dihydrofolate reductase, which is crucial for bacterial and cancer cell DNA synthesis. Docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking studies of pyrazine-1,3,4-oxadiazole derivatives with the DprE1 enzyme, a target for tuberculosis treatment, revealed strong binding affinities. nih.gov
In the context of this compound, docking simulations would predict how the chlorine substituents influence binding. The chlorine atoms can enhance electrophilicity and participate in halogen bonding or other specific interactions within the binding pocket of a target protein, such as a kinase or a viral enzyme. For example, docking studies on pyrazolo[1,5-a] nih.govresearchgate.nettriazine derivatives as CDK2 inhibitors have elucidated their binding modes. nih.gov
Virtual High-Throughput Screening Applications
The imidazo[1,2-a]pyrazine scaffold has been utilized in virtual high-throughput screening (vHTS) campaigns to identify novel bioactive compounds. nih.govscispace.comresearchgate.net vHTS involves docking large libraries of virtual compounds against a specific protein target to prioritize a smaller, more manageable set of molecules for experimental testing. This approach accelerates the early stages of drug discovery.
Derivatives of the imidazo[1,2-a]pyridine (B132010) core, structurally similar to imidazo[1,2-a]pyrazines, have been successfully identified through collaborative virtual screening efforts for diseases like visceral leishmaniasis. nih.govscispace.comresearchgate.net The insights gained from the structure-activity relationships of these screening hits can inform the design of new libraries based on the this compound scaffold for various therapeutic targets, including kinases and other enzymes implicated in cancer and infectious diseases. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Stability
No specific studies detailing molecular dynamics (MD) simulations for this compound were identified.
General Context for the Imidazo[1,2-a]pyrazine Scaffold: For the broader family of imidazo[1,2-a]pyrazine derivatives, MD simulations are hypothetically used to understand how these molecules interact with biological targets, such as protein kinases or enzymes, over time. These simulations could provide insights into:
Binding Stability: How firmly a ligand remains in the active site of a protein.
Conformational Changes: How the ligand and the protein adjust their shapes to accommodate each other.
Solvent Effects: The influence of water molecules on the ligand-protein complex.
For instance, a recent study on pyrazine-oxadiazole hybrids as potential antitubercular agents utilized MD simulations to confirm the structural stability and binding interactions of their lead compound with the target enzyme DprE1. nih.gov However, this study does not include this compound.
Pre Clinical Biological Activity and Mechanistic Investigations of 3,6 Dichloroimidazo 1,2 a Pyrazine Analogs
Exploration of Diverse Biological Activities in In Vitro Systems
Analogs of 3,6-dichloroimidazo[1,2-a]pyrazine have been the subject of extensive in vitro studies to explore their potential as therapeutic agents across various disease areas. These investigations have revealed a broad spectrum of biological activities, highlighting the versatility of this chemical scaffold.
Derivatives of the imidazo[1,2-a]pyrazine (B1224502) nucleus have demonstrated notable antimicrobial properties. tsijournals.com Studies have shown that these compounds can effectively inhibit the growth of various bacterial and fungal strains. tsijournals.comderpharmachemica.com
For instance, a series of imidazo[1,2-a]pyrimidine (B1208166) chalcones, structurally related to imidazo[1,2-a]pyrazines, were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Several of these compounds exhibited excellent to good activity. derpharmachemica.com Specifically, compounds 4a, 4b, 4c, 4e, and 4f from this series showed significant efficacy against the tested bacterial strains. derpharmachemica.com Another study reported that certain imidazo[1,2-a]pyrimidine derivatives displayed potent antimicrobial activity. jst.go.jpnih.gov
In the realm of antifungal research, new derivatives of imidazo[1,2-a]pyrimidines have been synthesized and, through molecular docking studies, were suggested to possess potential antifungal activity against Candida albicans. nih.gov While the development of resistance to existing antifungal agents is a growing concern, imidazo[1,2-a]pyrimidine derivatives are being explored as a promising class of compounds to address this challenge. nih.gov
Furthermore, some imidazo[1,2-a]pyrazine analogs have been investigated for their antiviral potential. For example, research has indicated that certain derivatives show inhibitory activity against the SARS-CoV and SARS-CoV-2 main proteases, with some analogs exhibiting IC₅₀ values as low as 21 nM. rsc.org
Table 1: Antimicrobial Activity of Selected Imidazo[1,2-a]pyrazine Analogs
| Compound ID | Organism | Activity | Source |
|---|---|---|---|
| 4a, 4f, 5c, 5g, 6b, 6c | S. aureus, E. coli | Zone of inhibition: 21-24 mm | tsijournals.com |
| 4a, 4b, 4c, 4e, 4f | Gram-positive & Gram-negative bacteria | Excellent to good | derpharmachemica.com |
| 10a, 10b, 10c, 10e, 10f | Various bacterial strains | Moderate | derpharmachemica.com |
| N/A | Candida albicans | Potential antifungal activity (docking study) | nih.gov |
| N/A | SARS-CoV & SARS-CoV-2 main protease | IC₅₀ as low as 21 nM | rsc.org |
The anticancer potential of imidazo[1,2-a]pyrazine analogs has been a significant area of research. These compounds have been evaluated against a variety of cancer cell lines, demonstrating a range of activities from moderate to potent.
A series of novel imidazo[1,2-a]pyrazine derivatives were designed as potential tubulin polymerization inhibitors. These compounds showed potent anti-proliferative activities, with IC₅₀ values ranging from micromolar to nanomolar, against several cancer cell lines including HepG-2, HCT-116, A549, and MDA-MB-231. nih.gov Notably, compound TB-25 exhibited the strongest inhibitory effect against HCT-116 cells with an IC₅₀ of 23 nM. nih.gov
In another study, imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) derivatives were synthesized and evaluated for their anticancer activity against Hep-2, HepG2, MCF-7, and A375 cancer cells. rsc.orgrsc.org Compound 12b from this series was identified as a promising lead with IC₅₀ values of 11 μM against Hep-2, MCF-7, and A375 cells, and 13 μM against HepG2 cells. rsc.orgrsc.org The study also noted that imidazo[1,2-a]pyridine compounds generally showed more significant anticancer activities than the imidazo[1,2-a]pyrazine series. rsc.org
Furthermore, a series of (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized and one compound, 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea, displayed cytostatic activity against a non-small cell lung cancer (NSCLC) cell line. nih.gov Mechanistic studies suggested that this compound induced overexpression of the TP53 gene, indicating a potential reactivation of mutant p53. nih.gov
Table 2: Anticancer Activity of Selected Imidazo[1,2-a]pyrazine Analogs
| Compound ID | Cell Line(s) | IC₅₀ Value | Source |
|---|---|---|---|
| TB-25 | HCT-116 | 23 nM | nih.gov |
| 12b | Hep-2, MCF-7, A375 | 11 μM | rsc.orgrsc.org |
| 12b | HepG2 | 13 μM | rsc.orgrsc.org |
| 10b | Hep-2 | 20 μM | rsc.org |
| 10b | HepG2 | 18 μM | rsc.org |
| 10b | MCF-7 | 21 μM | rsc.org |
| 10b | A375 | 16 μM | rsc.org |
| 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea | NSCLC-N6-L16 | Cytostatic activity | nih.gov |
Imidazo[1,2-a]pyrazine analogs have emerged as potent inhibitors of various enzymes implicated in disease pathogenesis, including kinases, phosphodiesterases, and ATPases.
Kinase Inhibition: Several studies have focused on the development of imidazo[1,2-a]pyrazine derivatives as kinase inhibitors. For instance, a series of these compounds were identified as potent inhibitors of Aurora kinases, which are key regulators of cell cycle progression. nih.govresearchgate.net Optimization of the 8-position of the imidazo[1,2-a]pyrazine core led to improved oral bioavailability and selectivity against off-target kinases. researchgate.net
Furthermore, imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine (B131497) derivatives have been developed as potent dual inhibitors of PI3K/mTOR, a critical signaling pathway in cancer. nih.gov Compound 42 from this series demonstrated excellent inhibitory activity against PI3Kα and mTOR with IC₅₀ values of 0.06 nM and 3.12 nM, respectively. nih.gov Conformational restriction strategies have also been applied to generate novel tricyclic imidazo[1,2-a]pyrazine derivatives as PI3K inhibitors. nih.gov
Other kinase targets for this class of compounds include the receptor tyrosine kinase EphB4 and breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6). tsijournals.comresearchgate.net
Phosphodiesterase (PDE) Inhibition: Imidazo[1,2-a]pyrazine derivatives have also shown potential as inhibitors of phosphodiesterases. tsijournals.com One study identified a derivative as a highly potent and selective inhibitor of ENPP1, an enzyme that negatively regulates the cGAS-STING pathway. nih.gov This compound, designated as compound 7, exhibited an IC₅₀ value of 5.70 or 9.68 nM against ENPP1. nih.gov Novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have also been characterized as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). researchgate.net
ATPase Inhibition: Certain 6-substituted imidazo[1,2-a]pyrazines have been synthesized and assessed for their inhibitory activity against H+/K+-ATPase, the gastric acid pump. Some of these compounds proved to be potent inhibitors. researchgate.net
Table 3: Enzyme Inhibition by Selected Imidazo[1,2-a]pyrazine Analogs
| Compound Class/ID | Enzyme Target | IC₅₀ Value | Source |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine derivatives | Aurora Kinases | Potent inhibitors | nih.govresearchgate.net |
| Compound 42 | PI3Kα | 0.06 nM | nih.gov |
| Compound 42 | mTOR | 3.12 nM | nih.gov |
| Compound 7 | ENPP1 | 5.70 or 9.68 nM | nih.gov |
| Imidazo[1,5-a]pyrido[3,2-e]pyrazines | PDE10A | Potent and selective inhibitors | researchgate.net |
| 6-substituted imidazo[1,2-a]pyrazines | H+/K+-ATPase | Potent inhibitors | researchgate.net |
The versatility of the imidazo[1,2-a]pyrazine scaffold extends to its interaction with various receptors in the central nervous system. Research has shown that derivatives of this structure can act as modulators of key neurotransmitter receptors.
Specifically, imidazo[1,2-a]pyrazines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs). Derivatives from this scaffold have demonstrated efficacy in preclinical models of epilepsy.
The structural similarity of imidazo[1,2-a]pyrazines to imidazo[1,2-a]pyridines, which are found in the structure of drugs like zolpidem and alpidem (B1665719) that act on GABA-A receptors, suggests a potential for these compounds to also modulate this receptor system. dergipark.org.tr However, further research is needed to fully elucidate their activity at GABA-A receptors.
Derivatives of imidazo[1,2-a]pyrazine have demonstrated significant anti-inflammatory and immunomodulatory properties in various pre-clinical studies.
One study reported the synthesis of pyrazole (B372694) conjugated imidazo[1,2-a]pyrazine derivatives and evaluated their protective effect against acute lung injury in septic rats. srce.hr Compound 3h from this series was found to significantly reduce lung inflammation and membrane permeability. srce.hr
Another area of investigation is the inhibition of the transcription factor NF-κB, which plays a pivotal role in inflammatory diseases. Imidazo[1,2-a]pyrazine derivatives have been synthesized and tested for their potential to inhibit IKK1 and IKK2, kinases that are crucial for NF-κB activation. nih.gov
Furthermore, the inhibition of ENPP1 by an imidazo[1,2-a]pyrazine derivative has immunomodulatory implications. By inhibiting ENPP1, this compound was shown to enhance the mRNA expression of downstream target genes of the cGAMP-STING pathway, such as IFNB1, CXCL10, and IL6, suggesting its potential in cancer immunotherapy. nih.gov
Molecular Mechanism of Action Investigations in Cell-Free and Cellular Models
Understanding the molecular mechanisms by which this compound analogs exert their biological effects is crucial for their further development as therapeutic agents. Studies in both cell-free and cellular models have begun to shed light on these mechanisms.
In the context of anticancer activity, a key mechanism identified for some imidazo[1,2-a]pyrazine derivatives is the inhibition of tubulin polymerization. nih.gov For instance, compound TB-25 was found to effectively inhibit tubulin polymerization in vitro and disrupt the dynamic equilibrium of microtubules in HCT-116 cells. nih.gov This disruption leads to a G2/M phase cell cycle arrest and subsequent apoptosis. nih.gov Molecular docking studies have further suggested that TB-25 binds to the colchicine (B1669291) binding site of tubulin. nih.gov
Another important mechanism of action in cancer is the modulation of the p53 tumor suppressor protein. One study demonstrated that an (imidazo[1,2-a]pyrazin-6-yl)urea derivative induced the overexpression of the TP53 gene in a p53-mutant non-small cell lung cancer cell line, suggesting a reactivation of the mutant p53 protein. nih.gov
For enzyme-inhibiting analogs, co-crystallization studies have provided valuable insights into their mechanism of action. The co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A kinase revealed the specific interactions between the compound and the kinase, which guided the design of more potent and selective inhibitors. nih.gov Similarly, the crystal structure of PDE10A in complex with an inhibitor has elucidated the binding mode and interactions within the active site. researchgate.net
In the context of immunomodulation, the mechanism involves the inhibition of enzymes like ENPP1. By blocking ENPP1, an imidazo[1,2-a]pyrazine analog was shown to enhance the cGAS-STING signaling pathway, leading to an increased expression of type I interferons and other pro-inflammatory cytokines. nih.gov
Target Identification and Validation through Biochemical Assays
Biochemical assays have been instrumental in identifying and validating the molecular targets of imidazo[1,2-a]pyrazine analogs. A significant body of research points towards this scaffold's potent inhibitory activity against various enzymes, particularly protein kinases, which are crucial regulators of cellular processes.
Identified molecular targets for imidazo[1,2-a]pyrazine derivatives include:
Protein Kinases: This class of enzymes is a frequent target. Specific examples include Cyclin-Dependent Kinase 9 (CDK9), Leishmania major Casein Kinase 1 (L-CK1.2), Aurora kinases, Phosphoinositide 3-kinase (PI3K), and the mammalian Target of Rapamycin (mTOR). nih.govnih.govnih.gov For instance, a derivative featuring a pyridin-4-yl group at position 2 and a benzyl (B1604629) amine at position 3 demonstrated potent inhibition of CDK9 with a half-maximal inhibitory concentration (IC₅₀) of 0.16 µM, likely through hydrogen bonding with the kinase hinge region. Another study identified a potent imidazo[1,2-a]pyrazine-based antileishmanial compound, CTN1122, which targets L-CK1.2 in the low micromolar range. nih.gov Furthermore, function-oriented synthesis has yielded derivatives like compound 42, which acts as a potent dual inhibitor of PI3Kα and mTOR. nih.gov
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): An imidazo[1,2-a]pyrazine derivative, referred to as compound 7, was identified as a highly potent and selective inhibitor of ENPP1. nih.gov ENPP1 is a key negative regulator of the cGAS-STING immune signaling pathway. nih.gov
Gαq-Proteins: Saturated analogs, specifically 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) derivatives like BIM-46174, have been identified as cell-permeable inhibitors of Gαq proteins. nih.gov These proteins are a subclass of G-proteins involved in signal transduction.
The table below summarizes the key molecular targets identified for various imidazo[1,2-a]pyrazine analogs through biochemical investigations.
| Target Class | Specific Target | Analog/Derivative Class | Reference |
| Protein Kinases | CDK9 | 2,3-substituted imidazo[1,2-a]pyrazines | |
| L-CK1.2 | Imidazo[1,2-a]pyrazine-based (e.g., CTN1122) | nih.gov | |
| Aurora Kinases | Imidazo[1,2-a]pyrazine-based (e.g., compound 10i) | nih.gov | |
| PI3K/mTOR | Imidazo[1,2-a]pyrazines (e.g., compound 42) | nih.gov | |
| Phosphodiesterases | ENPP1 | Imidazo[1,2-a]pyrazines (e.g., compound 7) | nih.gov |
| G-Proteins | Gαq | Tetrahydroimidazo[1,2-a]pyrazines (e.g., BIM-46174) | nih.gov |
Pathway Perturbation Studies in Cellular Systems
Cell-based assays have been crucial in understanding how these compounds perturb signaling pathways, providing insights into their mechanism of action.
Gαq Signaling Pathway: The tetrahydroimidazo[1,2-a]pyrazine derivative BIM-46174 has been shown to preferentially silence Gαq signaling. nih.gov Mechanistic studies revealed that along the activation pathway, BIM-46174 permits the release of GDP from the G-protein but crucially prevents the subsequent entry and binding of GTP. This action effectively traps Gαq in a nucleotide-free, inactive conformation, thereby inhibiting downstream signaling. The evaluation of this pathway perturbation often involves second messenger-based fluorescence assays that measure changes in intracellular myo-inositol 1-phosphate (IP1), a downstream product of Gαq activation. nih.gov
cGAS-STING Pathway: As a potent inhibitor of ENPP1, imidazo[1,2-a]pyrazine derivative 7 has been shown to modulate the cGAS-STING pathway. nih.gov ENPP1 negatively regulates this pathway by hydrolyzing the second messenger 2'3'-cGAMP. By inhibiting ENPP1, compound 7 prevents the degradation of 2'3'-cGAMP, leading to enhanced activation of the STING pathway. This was demonstrated in cellular systems by the increased mRNA expression of downstream target genes, including interferons and cytokines like IFNB1, CXCL10, and IL6. nih.gov
PI3K-Akt-mTOR Pathway: This signaling cascade is a frequently overactive pathway in human cancers, making it a prime target for anticancer drug development. nih.gov Imidazo[1,2-a]pyrazine derivatives, such as compound 42, have been developed as potent dual inhibitors of PI3K and mTOR. nih.gov By inhibiting these two key nodes, such compounds can effectively shut down this critical cell growth and survival pathway, leading to antiproliferative effects in cancer cells. nih.gov
Pharmacological Profiling in Pre-clinical In Vitro Assays
The imidazo[1,2-a]pyrazine scaffold has been associated with a broad spectrum of pharmacological activities in preclinical in vitro models. tsijournals.com These activities range from antimicrobial and antioxidant effects to potent inhibition of cancer cell proliferation. tsijournals.comrsc.org
Derivatives have demonstrated a variety of effects, including:
Antiproliferative and Anticancer Activity: Numerous analogs have been evaluated against various cancer cell lines. rsc.org For example, compound 12b showed significant activity against Hep-2, HepG2, MCF-7, and A375 cancer cell lines. rsc.org The potent inhibition of key targets like PI3K, mTOR, and ENPP1 by specific derivatives underscores the potential of this chemical class in oncology. nih.govnih.gov
Antimicrobial Activity: Research has pointed to the significant antimicrobial properties of imidazo[1,2-a]pyrazine compounds against different bacterial strains. tsijournals.com The mechanism is suggested to involve the inhibition of critical enzymes related to bacterial growth and survival.
Antiparasitic Activity: Imidazo[1,2-a]pyrazine-based compounds have been identified as promising antileishmanial agents, demonstrating activity superior to the reference drug miltefosine (B1683995) in some assays. nih.gov
Other Activities: A wide array of other potential therapeutic applications has been reported, including anti-inflammatory, phosphodiesterase inhibitory, and smooth muscle relaxant properties. tsijournals.com
The inhibitory activities of several imidazo[1,2-a]pyrazine analogs against various molecular targets and cell lines are detailed in the interactive table below.
| Compound/Analog | Target/Cell Line | Activity (IC₅₀) | Reference |
| 2,3-substituted analog | CDK9 | 0.16 µM | |
| Compound 7 | ENPP1 | 5.70 nM / 9.68 nM | nih.gov |
| Compound 42 | PI3Kα | 0.06 nM | nih.gov |
| Compound 42 | mTOR | 3.12 nM | nih.gov |
| Compound 12b | Hep-2 (Larynx Cancer) | 11 µM | rsc.org |
| Compound 12b | HepG2 (Liver Cancer) | 13 µM | rsc.org |
| Compound 12b | MCF-7 (Breast Cancer) | 11 µM | rsc.org |
| Compound 12b | A375 (Melanoma) | 11 µM | rsc.org |
| CTN1122 | L-CK1.2 | Low micromolar range | nih.gov |
Structure Activity Relationship Sar and Lead Optimization Principles Derived from 3,6 Dichloroimidazo 1,2 a Pyrazine
Systematic SAR Studies on the Imidazo[1,2-a]pyrazine (B1224502) Core
Impact of Substitutions at C2, C3, C6, C8 Positions on Activity
The biological activity of imidazo[1,2-a]pyrazine derivatives is significantly influenced by the nature and position of substituents on the core structure. Key positions for modification include C2, C3, C6, and C8. tsijournals.com
At the C2 position, the introduction of aryl groups is a common strategy. The nature of the substituent on this aryl ring, whether electron-donating or electron-withdrawing, can greatly impact anticancer activity. researchgate.net For instance, in a series of inhibitors targeting the bacterial type IV secretion system ATPase HP0525, an aryl substituent at the C2 position was found to be crucial for activity. Deleting this aryl group resulted in a complete loss of inhibitory function. nih.gov
The C3 position is another critical site for modification. A series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides were designed as potent pan-tropomyosin receptor kinase (Trk) inhibitors. One of the most effective compounds from this series demonstrated significant suppression of TrkA/B/C kinases. nih.gov Similarly, in the development of dual inhibitors for discoidin domain receptors 1 and 2 (DDR1 and DDR2), modifications at the C3 position were central to achieving high potency. nih.gov Additionally, the introduction of an amine group at the C3 position has been explored in the synthesis of potential anticancer agents. rsc.org
Substitutions at the C6 position have also been investigated. In the context of HP0525 inhibitors, modifications at this position were explored, though in some cases, they led to poorer physicochemical properties and reduced potency compared to analogs with substitutions at other positions. nih.gov
The C8 position is often targeted to enhance properties like oral bioavailability and to reduce off-target kinase inhibition. researchgate.net For example, amination at the C8 position has been shown to improve the antioxidant activity of imidazo[1,2-a]pyrazine derivatives. tsijournals.comscispace.com In the development of Aurora kinase inhibitors, a bioisosteric approach was applied to optimize the 8-position, leading to the identification of potent dual Aurora A/B inhibitors. nih.gov A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives were also developed as inhibitors of the bacterial VirB11 ATPase HP0525. nih.gov
The following table summarizes the impact of substitutions at different positions on the imidazo[1,2-a]pyrazine core:
| Position | Type of Substitution | Impact on Biological Activity | Target/Application |
| C2 | Aryl groups | Crucial for activity; electron-donating/withdrawing groups modulate anticancer effects. researchgate.netnih.gov | Anticancer, Antibacterial researchgate.netnih.gov |
| C3 | Ethynyl-benzamides, Amines | Potent inhibition of Trk kinases, DDR1/2; potential anticancer agents. rsc.orgnih.govnih.gov | Anticancer rsc.orgnih.govnih.gov |
| C6 | Various | Can lead to poorer physicochemical properties and reduced potency in some contexts. nih.gov | Antibacterial nih.gov |
| C8 | Amines, Polar groups | Improved antioxidant activity, oral bioavailability, and reduced off-target effects. researchgate.nettsijournals.comscispace.comnih.govnih.gov | Antioxidant, Anticancer (Aurora kinase), Antibacterial researchgate.nettsijournals.comscispace.comnih.govnih.gov |
Role of Halogen Substituents in Biological Activity and Reactivity
Halogen atoms, particularly chlorine and bromine, play a significant role in the biological activity and chemical reactivity of the imidazo[1,2-a]pyrazine scaffold. The starting compound, 3,6-dichloroimidazo[1,2-a]pyrazine, features two such crucial substituents.
The chlorine at the C6 position is highly susceptible to nucleophilic substitution, making it a key handle for introducing diversity into the molecule. For instance, in the development of Aurora-A kinase inhibitors, the chlorine at C6 of a related derivative was displaced by a variety of nucleophiles to explore the SAR at this position. nih.gov
The halogen at the C3 position also influences the molecule's properties. In a study on imidazo[1,2-a]pyridines, which share a similar core structure, a bromo derivative showed high binding affinity to beta-amyloid aggregates, highlighting the importance of halogens in modulating binding interactions. nih.gov Furthermore, regioselective halogenation at the C3 position of imidazo[1,2-a]pyridines using sodium chlorite (B76162) or bromite (B1237846) has been developed as an efficient method for creating C-Cl or C-Br bonds, which can then be used in further synthetic transformations like Suzuki-Miyaura reactions. rsc.org
The presence and position of halogens can significantly affect the electronic properties of the imidazo[1,2-a]pyrazine ring system, thereby influencing its interaction with biological targets. researchgate.net
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to identify novel chemical series with improved properties. researchgate.net These approaches have been successfully applied to the imidazo[1,2-a]pyrazine core.
Scaffold hopping involves replacing the central molecular framework with a different one while maintaining the key pharmacophoric features. This can lead to new intellectual property and improved drug-like properties. For example, the imidazo[1,2-a]pyridine (B132010) scaffold, a close relative of imidazo[1,2-a]pyrazine, has been the subject of scaffold hopping studies to discover new antitubercular agents. researchgate.net In another instance, a scaffold hopping approach from a series of imidazo- and triazolopyridines led to the discovery of imidazo[1,2-a]pyrazin-8-one positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor (mGlu2). nih.govresearchgate.net This new scaffold maintained the essential hydrogen bond acceptor feature and substituent vectors of the original series. researchgate.net
Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. In the optimization of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors, a bioisosteric approach was used to modify the 8-position of the core, leading to the identification of potent dual Aurora A/B inhibitors. nih.gov
The following table provides examples of scaffold hopping and bioisosteric replacement involving the imidazo[1,2-a]pyrazine core:
| Original Scaffold/Group | Replacement Scaffold/Group | Target | Outcome |
| Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyrazin-8-one | mGlu2 Receptor | Discovery of potent and selective positive allosteric modulators. nih.govresearchgate.net |
| Isothiazole at C8 | Thiophene, Thiazole | Aurora Kinase | Exploration of alternative bioisosteres to improve properties. ucl.ac.uk |
| Substituent at C8 | Various bioisosteres | Aurora Kinase | Identification of potent dual Aurora A/B inhibitors. nih.gov |
Rational Design Principles for Enhanced Selectivity and Potency
Rational drug design, often guided by structural biology and computational modeling, has been instrumental in optimizing imidazo[1,2-a]pyrazine derivatives for enhanced selectivity and potency.
Structure-based design has been a key strategy. For example, co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A kinase provided detailed insights into the binding interactions. This structural information guided the design and synthesis of new inhibitors with significantly improved selectivity for Aurora-A in cellular assays. nih.gov
Computational methods such as 3D-QSAR (Quantitative Structure-Activity Relationship) have also been employed. By analyzing a series of imidazo[1,2-a]pyrazines as Aurora A kinase inhibitors, researchers have been able to characterize the structural requirements for inhibitory activity, aiding in the design of more potent compounds. researchgate.net
A structure-guided optimization strategy was also used to design a series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-Trk inhibitors. nih.gov Similarly, the design of dual inhibitors for DDR1 and DDR2 involved a rational optimization process based on the SAR of a series of heterocycloalkynylbenzimides. nih.gov
Development of Chemical Probes and Tool Compounds from this compound
The versatility of the imidazo[1,2-a]pyrazine scaffold has led to its use in the development of chemical probes and tool compounds for studying biological processes. These specialized molecules are designed to interact with a specific target with high potency and selectivity, enabling the elucidation of its function.
For instance, based on the SAR data from various studies, optimized imidazo[1,2-a]pyrazine derivatives have been identified as valuable tool compounds for investigating the roles of kinases like Aurora A and Trk in cellular signaling pathways. nih.govnih.gov The development of potent and selective inhibitors allows for the pharmacological interrogation of these targets in both in vitro and in vivo models.
Furthermore, the design of novel imidazo[1,2-a]pyrazine-based inhibitors through systematic SAR studies and rational design has provided valuable chemical tools for validating new drug targets and for exploring the therapeutic potential of inhibiting specific biological pathways. nih.gov
Role of 3,6 Dichloroimidazo 1,2 a Pyrazine As a Synthetic Intermediate
Precursor for the Synthesis of Complex Heterocyclic Systems
The utility of 3,6-dichloroimidazo[1,2-a]pyrazine as a precursor is primarily derived from the reactivity of its two chlorine atoms located at the C3 and C6 positions. These positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the stepwise and selective introduction of a wide array of functional groups. This reactivity transforms the simple dichlorinated starting material into a platform for constructing significantly more complex, polycyclic heterocyclic systems.
The chlorine substituents enhance the electrophilicity of the carbon atoms to which they are attached, facilitating attack by various nucleophiles. Research has demonstrated that functionalization with amines, thiols, and alkoxides can be readily achieved. The differential reactivity between the C3 and C6 positions can often be exploited to perform selective substitutions, a crucial feature for building intricate molecular architectures. For instance, theoretical calculations and experimental results indicate that the C3 position on the five-membered imidazole (B134444) ring is highly reactive toward electrophilic substitution, which complements the nucleophilic substitution pathways at the chlorinated positions.
Furthermore, the imidazo[1,2-a]pyrazine (B1224502) core can be incorporated into larger, more complex ring systems. For example, synthetic strategies have been developed to construct tetracyclic azaheteroaromatic cores through palladium-catalyzed double amination reactions on related heterocyclic systems, showcasing a pathway from a simple bicyclic unit to a complex polycyclic structure.
Building Block in Multistep Organic Synthesis
The true synthetic power of this compound is realized in its role as a building block in multistep reaction sequences. Its ability to undergo sequential, regioselective functionalization reactions makes it an ideal starting point for the rational design and synthesis of highly specific and complex target molecules. A common and powerful strategy involves a combination of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.
A representative synthetic sequence might begin with the selective nucleophilic substitution at one of the chlorinated positions. For example, a primary or secondary amine can displace the chlorine at the C6 position. The remaining chlorine at the C3 position (or a bromine introduced at that position) then serves as a handle for a subsequent palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. In this context, after the initial amination, the remaining halogen on the imidazo[1,2-a]pyrazine core can be coupled with a variety of aryl or heteroaryl boronic acids. This sequence allows for the controlled, stepwise introduction of two different points of diversity into the final molecule.
| Reaction Type | Position | Reagents | Purpose |
| Nucleophilic Aromatic Substitution (SNAr) | C6 or C3 | Amines (R₂NH), Thiols (RSH), Alkoxides (RO⁻) | Introduction of a diverse range of substituents. |
| Suzuki-Miyaura Coupling | C3 or C6 | Aryl/Heteroaryl Boronic Acids (Ar-B(OH)₂), Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Formation of C-C bonds to attach complex aryl groups. |
| Bromination | C3 | N-Bromosuccinimide (NBS) | Introduction of a reactive handle for subsequent cross-coupling. |
| Metalation | C3, C5 | Organometallic bases (e.g., TMPMgCl·LiCl) | Creation of organometallic intermediates for quenching with electrophiles. |
This multistep approach is exemplified in the synthesis of potent biological modulators, where an initial nucleophilic substitution is followed by a Suzuki coupling to build the final, complex diarylamide or diarylurea structures.
Application in the Construction of Diverse Compound Libraries
In modern drug discovery and materials science, the ability to rapidly generate large collections of related compounds, known as chemical libraries, is essential for identifying molecules with desired properties. The imidazo[1,2-a]pyrazine scaffold, and specifically this compound, is an ideal starting point for library synthesis due to its capacity for divergent functionalization. rsc.orgtsijournals.com
The differential reactivity of the C3 and C6 positions allows chemists to employ a "scaffold decoration" strategy. Starting from the common dichlorinated core, one position can be reacted with a set of building blocks (e.g., 10 different amines), and the second position can then be reacted with another set of building blocks (e.g., 10 different boronic acids). This combinatorial approach can, in principle, generate a 10x10 library of 100 unique compounds from a single, readily available intermediate.
This strategy has been successfully applied to create libraries of imidazo[1,2-a]pyrazine derivatives for screening against various biological targets. Research has detailed the design and synthesis of series of these compounds to explore their efficacy as:
Antiproliferative agents against melanoma cells. nih.gov
Tubulin polymerization inhibitors for anticancer applications. nih.gov
Selective AMPAR negative modulators. rsc.org
Antioxidant and antimicrobial agents. tsijournals.com
The development of efficient multicomponent reactions (MCRs) and microwave-assisted synthesis has further accelerated the production of such libraries, providing a high-throughput platform for discovering novel, biologically active molecules based on the versatile imidazo[1,2-a]pyrazine framework. researchgate.netrsc.org
Emerging Research Directions and Future Perspectives for 3,6 Dichloroimidazo 1,2 a Pyrazine
Novel Applications in Chemical Biology and Materials Science
Beyond its traditional role in drug discovery, 3,6-dichloroimidazo[1,2-a]pyrazine and its derivatives are finding new applications in chemical biology and materials science. The inherent photoelectronic properties of the imidazo[1,2-a]pyrazine (B1224502) core make it a candidate for the development of novel fluorescent materials. researchgate.netresearchgate.net
In the realm of materials science, this compound serves as a building block for creating new materials with unique characteristics. For instance, derivatives of the imidazo[1,2-a]pyrazine scaffold have been investigated for their potential in creating N,O-doped aceanthrylenes, which possess interesting photoelectronic properties. researchgate.net
Advanced Methodologies for Derivatization and Functionalization
Recent research has focused on developing sophisticated methods to modify the this compound scaffold, enabling the synthesis of a wider array of derivatives with tailored properties. rsc.orgnih.gov Traditional methods often involved electrophilic bromination followed by cross-coupling reactions. nih.gov However, new strategies are emerging to overcome the limitations of these earlier approaches.
One notable advancement is the use of calculation-assisted regioselective functionalization. nih.govrsc.orgresearchgate.net This method employs theoretical calculations to predict the most likely sites for chemical reactions, allowing for precise modifications of the molecule. nih.govresearchgate.net By determining pKa values and N-basicities, researchers can selectively introduce functional groups at specific positions on the imidazo[1,2-a]pyrazine ring. rsc.orgresearchgate.net This has been successfully demonstrated using organometallic reagents like TMP-bases (2,2,6,6-tetramethylpiperidyl) to create a variety of polyfunctionalized imidazopyrazine heterocycles. rsc.orgresearchgate.netnovartis.com
Another innovative approach involves radical reactions, which offer a direct way to functionalize the imidazo[1,2-a]pyridine (B132010) scaffold, a related heterocycle. rsc.org These methods, which can be catalyzed by transition metals or be metal-free, provide efficient pathways to new derivatives. rsc.org Furthermore, iodine-catalyzed one-pot, three-component condensation reactions have been developed for the efficient synthesis of imidazo[1,2-a]pyrazine derivatives. rsc.orgnih.gov
Interactive Table: Advanced Derivatization Methodologies
| Methodology | Description | Key Reagents/Conditions | Reference |
| Calculation-Assisted Functionalization | Utilizes theoretical calculations to guide regioselective metalations. | TMP-bases (e.g., TMPMgCl·LiCl), organometallic intermediates. | rsc.orgresearchgate.netnovartis.com |
| Radical Reactions | Direct functionalization through radical intermediates. | Transition metal catalysts, metal-free oxidation, photocatalysis. | rsc.org |
| Iodine-Catalyzed Condensation | One-pot, three-component synthesis. | Iodine, aryl aldehydes, 2-aminopyrazine (B29847), isocyanides. | rsc.orgnih.gov |
Development of Optically Active Analogs and Chiral Synthesis
The development of optically active, or chiral, derivatives of this compound is a growing area of interest, as different enantiomers of a molecule can have distinct biological activities. A key strategy in this area is the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) derivatives, which are heterocyclized dipeptides. researchgate.net The synthesis of these compounds often involves the use of chiral starting materials, such as Boc-L-Cys(Trt)-OH or Boc-D-Cys(Trt)-OH, to introduce the desired stereochemistry. researchgate.net
Integration with AI-Driven Drug Discovery and Machine Learning Approaches
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the this compound scaffold. nih.govaccscience.comyoutube.com These computational tools can significantly accelerate the process by analyzing vast datasets to predict the efficacy, toxicity, and optimal molecular structures of new compounds. nih.gov
One application of AI is in the design and screening of derivatives. For example, a deep generative model has been used to create a focused library of benzimidazole-pyrazine derivatives and screen them for potential activity as selective A2B adenosine (B11128) receptor antagonists. tandfonline.com Machine learning algorithms are also employed for virtual screening, target identification, and lead optimization. nih.gov These approaches can help to identify promising drug candidates with greater accuracy and efficiency. nih.gov
While AI offers immense potential, challenges remain, such as the need for robust data infrastructure and the "black box" nature of some deep learning models, which can make it difficult to understand the underlying biological mechanisms driving their predictions. nih.gov
Sustained Research in Under-explored Biological Targets and Pathways
While much research on imidazo[1,2-a]pyrazine derivatives has focused on well-established targets like kinases, there is a growing effort to explore their effects on less-studied biological targets and pathways. drugbank.comnih.gov This expansion of research could uncover novel therapeutic applications for this versatile class of compounds.
Recent studies have identified imidazo[1,2-a]pyrazine derivatives as inhibitors of several important biological targets:
ENPP1: A derivative of imidazo[1,2-a]pyrazine has been identified as a highly potent and selective inhibitor of ENPP1, a negative regulator of the cGAS-STING pathway. nih.gov This suggests potential applications in cancer immunotherapy. nih.gov
Bacterial Type IV Secretion Systems: A series of 8-amino imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of the VirB11 ATPase HP0525, a key component of bacterial type IV secretion systems, indicating their potential as antibacterial agents. nih.gov
AMPARs: Imidazo[1,2-a]pyrazines have been discovered as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with transmembrane AMPAR regulatory protein γ-8. nih.gov This could lead to new treatments for neurological disorders. nih.gov
Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4): Novel pyrazolo[4,3-b]pyridin-3-yl)amino-benzo[d]isothiazole-3-carboxamides have been identified as positive allosteric modulators of mGlu4, with potential applications in Parkinson's disease. nih.gov
Interactive Table: Under-explored Biological Targets for Imidazo[1,2-a]pyrazine Derivatives
| Target | Potential Application | Key Findings | Reference |
| ENPP1 | Cancer Immunotherapy | Potent and selective inhibition, enhancement of anti-PD-1 antibody efficacy. | nih.gov |
| VirB11 ATPase HP0525 | Antibacterial Agents | Inhibition of a key component of bacterial type IV secretion systems. | nih.gov |
| AMPARs (with TARP γ-8) | Neurological Disorders | Selective negative modulation of AMPA receptors. | nih.gov |
| mGlu4 | Parkinson's Disease | Positive allosteric modulation, reversal of haloperidol-induced catalepsy. | nih.gov |
Q & A
Q. What are the common synthetic routes for 3,6-Dichloroimidazo[1,2-a]pyrazine, and how do reaction conditions influence yields?
The synthesis often involves halogenation of the parent imidazo[1,2-a]pyrazine scaffold. For example, chlorination at positions 3 and 6 is guided by theoretical electron density calculations, where position 3 is most reactive for electrophilic substitution, followed by position 5 . Competitive reactions may occur during halogenation, requiring careful optimization of reagents (e.g., SOCl₂, PCl₅) and solvents (e.g., DMF, toluene) to minimize byproducts . Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also employed for functionalization, though steric hindrance at positions 3 and 6 may necessitate tailored ligands or elevated temperatures .
Q. How does the electronic structure of this compound influence its reactivity in electrophilic/nucleophilic substitutions?
The electron-deficient nature of the pyrazine ring directs electrophilic substitutions (e.g., nitration, bromination) to position 3, while nucleophilic substitutions (e.g., SNAr) favor positions 5 and 8 due to resonance stabilization of intermediates . Computational studies confirm that the Cl substituents at positions 3 and 6 further deactivate the core, requiring strong nucleophiles (e.g., amines, thiols) and polar aprotic solvents (e.g., DMSO) for functionalization .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- 1H/13C NMR : Distinguishes regioisomers via coupling constants (e.g., J5,8 > J6,8 in imidazo[1,2-a]pyrazines) .
- HRMS (ESI-QTOF) : Confirms molecular weights and halogen isotope patterns .
- X-ray crystallography : Resolves ambiguities in substitution patterns, as seen in hybrid benzoimidazole-pyrrolo[1,2-a]pyrazine structures .
Advanced Research Questions
Q. How can solvent and catalyst selection mitigate side reactions in the synthesis of this compound derivatives?
- Acid-catalyzed cyclizations : TFA/DMSO promotes cyclization but may lead to decomposition in acid-sensitive substrates. Switching to DBSA/toluene improves yields for electron-rich intermediates .
- Iodine-catalyzed multicomponent reactions (MCRs) : I₂ (5 mol%) in ethanol enables room-temperature synthesis of imidazo[1,2-a]pyrazines with tert-butyl isocyanide, avoiding thermal degradation .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?
- Phosphodiesterase (PDE) inhibition : The 5-bromo derivative (5-bromoimidazo[1,2-a]pyrazine) shows potent PDE inhibition and β-adrenergic receptor antagonism, linked to increased cAMP levels in cardiac tissue .
- Anticancer activity : Substitution at position 8 with aryl groups (e.g., 2,4-dichlorophenyl) enhances telomerase inhibition, likely via π-stacking interactions with G-quadruplex DNA .
- Anti-inflammatory effects : Hybridization with pyrazole improves solubility and reduces cytotoxicity in sepsis models .
Q. What strategies address the low bioavailability of this compound-based therapeutics?
- Prodrug design : Esterification of hydroxyl groups (e.g., methoxyethyl side chains) enhances membrane permeability, as seen in PDE10 inhibitors .
- Hybrid scaffolds : Fusion with benzo[d]imidazole improves photostability and cellular uptake, critical for fluorophores and kinase inhibitors .
Q. How do computational methods aid in predicting substitution patterns and bioactivity?
- DFT calculations : Predict electrophilic reactivity (e.g., chlorination at C3 > C5) and guide regioselective synthesis .
- Molecular docking : Identifies key interactions with targets like α2-adrenergic receptors, where 8-piperazinyl derivatives exhibit 70-fold selectivity over α1 receptors .
Contradictions and Open Challenges
- Regioselectivity in hybrid systems : Unsymmetrical o-phenylenediamines yield regioisomers in benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids, complicating purification .
- Biological potency vs. toxicity : While 3,6-dichloro derivatives show promising PDE inhibition, their electron-deficient core may increase off-target effects, necessitating structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
